2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid 2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1690532-75-2
VCID: VC5528525
InChI: InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
SMILES: CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.78

2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid

CAS No.: 1690532-75-2

Cat. No.: VC5528525

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.78

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid - 1690532-75-2

Specification

CAS No. 1690532-75-2
Molecular Formula C15H20ClNO4
Molecular Weight 313.78
IUPAC Name 3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Standard InChI Key PABBXIJXTAUCPC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₀ClNO₄, with a molar mass of 313.78 g/mol. Its structure comprises three key components:

  • A propanoic acid backbone providing carboxylic acid functionality.

  • A Boc-protected amino group at the α-position, which prevents unwanted side reactions during peptide coupling.

  • A 2-chloro-4-methylphenyl group at the β-position, contributing steric bulk and electronic effects that influence binding interactions .

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) is acid-labile, allowing selective deprotection under mild acidic conditions, a feature critical for sequential peptide synthesis.

Table 1: Molecular Data

PropertyValueSource
CAS Number1690532-75-2
Molecular FormulaC₁₅H₂₀ClNO₄
Molecular Weight313.78 g/mol
IUPAC Name2-{[(tert-Butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
Storage Conditions−20°C

Synthesis and Purification

Synthetic Pathways

The synthesis involves sequential protection and functionalization steps:

  • Amino Group Protection:
    The primary amine is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a base such as sodium hydroxide or triethylamine. This step typically achieves yields >85% under anhydrous conditions .

  • Introduction of the Aryl Group:
    A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the 2-chloro-4-methylphenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are commonly employed, with reaction times ranging from 12–24 hours at 80–100°C .

  • Carboxylic Acid Activation:
    The propanoic acid group is activated using carbodiimides (e.g., DCC or EDC) for subsequent peptide bond formation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, NaOH, THF, 0°C88%
Aryl Group Incorporation2-Chloro-4-methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF75%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)95% purity

Purification Challenges

Chromatographic purification is essential to remove unreacted intermediates and coupling by-products. Reverse-phase HPLC with acetonitrile/water gradients resolves diastereomers, ensuring >98% enantiomeric excess in chiral syntheses .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (0.2 mg/mL in water at 25°C) but is highly soluble in polar aprotic solvents like DMF and DMSO. The Boc group confers stability against nucleophilic attack but hydrolyzes in acidic environments (e.g., 50% trifluoroacetic acid in dichloromethane) .

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • δ 1.43 (s, 9H, Boc CH₃)

    • δ 7.25–7.18 (m, 3H, aromatic CH)

    • δ 5.32 (d, 1H, NH)

  • IR (KBr):

    • 1745 cm⁻¹ (C=O, Boc)

    • 1710 cm⁻¹ (C=O, carboxylic acid)

Applications in Medicinal Chemistry

Peptide Synthesis

As a Boc-protected amino acid, the compound is integrated into solid-phase peptide synthesis (SPPS) protocols. Its chloro-methylphenyl side chain enhances lipophilicity, improving membrane permeability in therapeutic peptides .

Drug Discovery

Derivatives of this compound have shown preliminary activity against kinase targets in oncology. For example, structural analogs inhibit epidermal growth factor receptor (EGFR) with IC₅₀ values of 120–350 nM in biochemical assays .

Analytical Methods

Quality Control

  • HPLC: C18 column (4.6 × 250 mm), 1.0 mL/min gradient (10–90% acetonitrile in 0.1% TFA), retention time = 12.3 min.

  • Mass Spectrometry: ESI-MS m/z 314.1 [M+H]⁺ .

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